![molecular formula C28H32N4O3 B4009899 5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B4009899.png)
5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline
Description
The synthesis and investigation of novel organic compounds, especially those incorporating piperazine and aniline moieties, are of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. These compounds often exhibit a wide range of biological activities and chemical properties, making them valuable for various applications.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including condensation, cyclo-condensation, and nucleophilic substitution reactions. For instance, the synthesis of piperazine derivatives has been achieved through a four-component cyclo condensation involving diacetyl, aromatic aldehyde, piperazin-1-yl ethanamine, and ammonium acetate using a catalyst in ethanol (Rajkumar et al., 2014).
Molecular Structure Analysis
Molecular structure investigations, including X-ray crystallography, Hirshfeld, and Density Functional Theory (DFT) calculations, are critical for understanding the geometric and electronic structure of synthesized compounds. Such analyses reveal intermolecular interactions, molecular packing, and electronic properties, which are essential for predicting reactivity and properties (Shawish et al., 2021).
Chemical Reactions and Properties
The reactivity of organic compounds is influenced by their functional groups and molecular structure. For example, nitroimidazole derivatives have been studied for their anti-HIV activity, demonstrating the importance of specific structural features for biological activity (Al-Masoudi et al., 2007).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline form are determined by the molecular structure and are critical for the application and handling of these compounds. For example, different polymorphs of a compound can exhibit distinct physical properties, which is essential for drug formulation (Jotani et al., 2018).
properties
IUPAC Name |
[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]-(4-propan-2-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-20(2)22-9-11-24(12-10-22)28(33)31-17-15-30(16-18-31)25-13-14-27(32(34)35)26(19-25)29-21(3)23-7-5-4-6-8-23/h4-14,19-21,29H,15-18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDVSQAGAUXSIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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